![molecular formula C30H30O7 B1254289 Euchretin A](/img/structure/B1254289.png)
Euchretin A
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Overview
Description
Euchretin A is a member of isoflavanones.
Scientific Research Applications
Coumaronochromones from Euschresta Formosana
Research on Euchretin A began with its identification as a coumaronochromone isolated from the stems of Euschresta formosana. It was characterized alongside other compounds, euchretins B and C, providing foundational knowledge about the molecular structure and nature of these compounds (Mizuno, Tanaka, Tamura, & Iinuma, 1989).
Antiplatelet and Anti-HIV Constituents
Further research expanded on the bioactive potential of Euchretin A. A study on Euchresta Formosana revealed various compounds, including Euchretin A, exhibiting significant antiplatelet aggregation and anti-HIV activities. This highlights the potential therapeutic applications of Euchretin A in treating cardiovascular and viral diseases (Lo et al., 2003).
Cytotoxic Properties
Euchretin A also demonstrates cytotoxic properties, as indicated by research on Euchresta formosana extracts. This study not only isolated Euchretin A but also found its activity against certain cancer cell lines, suggesting its potential role in cancer therapy (Lo, Chang, Liaw, & Wu, 2002).
Applications in Plant Biology
Beyond medical applications, Euchretin A's related compounds, such as coumarins like fraxetin, play a crucial role in plant biology. For instance, sideretin, derived from fraxetin, is significant in iron nutrition in plants like Arabidopsis thaliana. This finding illustrates the broader biological relevance of compounds related to Euchretin A (Rajniak et al., 2018).
Broader Bioinformatics and Genetic Research
Euchretin A and its related compounds also indirectly relate to the field of bioinformatics, where advancements in technology and computing power have significantly impacted drug discovery and the development of gene-based therapies. This underscores the importance of understanding molecular structures and interactions for broader scientific applications (Albayraktaroglu et al., 2005).
properties
Molecular Formula |
C30H30O7 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
5,7,20-trihydroxy-17,17-dimethyl-6,8-bis(3-methylbut-2-enyl)-10,12,18-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(21),2(11),4,6,8,13,15,19-octaen-3-one |
InChI |
InChI=1S/C30H30O7/c1-14(2)7-9-16-23(32)17(10-8-15(3)4)28-22(24(16)33)25(34)21-19-13-20(31)27-18(11-12-30(5,6)37-27)26(19)35-29(21)36-28/h7-8,11-13,31-33H,9-10H2,1-6H3 |
InChI Key |
PVEAILZIDDKAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)OC4=C5C=CC(OC5=C(C=C34)O)(C)C)CC=C(C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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